2-chloro-N-(2-cyanophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-4-2-1-3-7(8)6-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWBEGKYMWSFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356028 | |
| Record name | 2-chloro-N-(2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71993-21-0 | |
| Record name | 2-chloro-N-(2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2'-cyanoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Transformations
Strategies for the Synthesis of 2-chloro-N-(2-cyanophenyl)acetamide
Derivatization Strategies from Related Precursor Compounds
The synthesis of KL044, a derivative of this compound, showcases a strategic modification where the chlorine atom is displaced by a carbazole (B46965) moiety. This transformation capitalizes on the nucleophilic character of the carbazole nitrogen and the electrophilicity of the α-carbon of the chloroacetamide.
The general synthetic approach involves a nucleophilic substitution reaction. Carbazole is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the carbazolide anion. nih.govmdpi.com This anion then acts as a potent nucleophile.
The reaction proceeds via the attack of the carbazolide anion on the electrophilic methylene (B1212753) carbon of a chloroacetamide derivative, in this case, a precursor like 2-chloro-N-(2-chloro-6-cyanophenyl)acetamide. The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond. This reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govmdpi.com
A plausible synthetic pathway is detailed below:
Deprotonation of Carbazole: Carbazole is treated with a base like sodium hydride in DMF. The hydride ion removes the acidic proton from the nitrogen atom of the carbazole ring, generating the sodium salt of carbazole (carbazolide) and hydrogen gas. nih.gov
Nucleophilic Substitution: The appropriate chloroacetamide precursor is then added to the solution containing the carbazolide anion. The nucleophilic nitrogen of the carbazolide attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction to yield the final product, 2-(9H-Carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide (KL044).
The carbazole scaffold is a significant structure in medicinal chemistry, known for its anti-cancer properties. nih.gov The synthesis of carbazole derivatives is often pursued to explore new therapeutic agents. nih.gov
Key Chemical Reactivity Profiles and Reaction Mechanisms
Electrophilic Reactivity of the Chloromethyl Moiety
The chloromethyl group (-CH₂Cl) in this compound is a key electrophilic center. Its reactivity is significantly influenced by the adjacent carbonyl group of the amide. The electron-withdrawing nature of the carbonyl group, through an inductive effect, polarizes the C-Cl bond, making the methylene carbon electron-deficient and thus highly susceptible to attack by nucleophiles.
This inherent electrophilicity is the basis for many of the derivatization strategies involving this compound. The carbon atom of the chloromethyl group serves as an electrophile, readily reacting with a wide range of nucleophiles. This reactivity is characteristic of α-halocarbonyl compounds, which are versatile building blocks in organic synthesis. For instance, chloroacetyl chloride, a precursor to the title compound, is highly reactive towards nucleophiles. nih.gov
Nucleophilic Substitution Pathways Involving the Chlorine Atom
The primary reaction pathway for the chloromethyl group is nucleophilic substitution, where the chlorine atom acts as a leaving group. This transformation typically follows an SN2 mechanism, especially with good nucleophiles. The reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.
A wide array of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of derivatives.
N-Alkylation: Amines and nitrogen-containing heterocycles, like carbazole, can act as nucleophiles to form new C-N bonds. nih.govmdpi.com
O-Alkylation: Alkoxides or phenoxides can displace the chloride to form ethers.
S-Alkylation: Thiolates are excellent nucleophiles and react readily to form thioethers.
The structure of related 2-chloroacetamides, such as 2-chloro-N-phenylacetamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide, has been studied, confirming the geometry that allows for such substitution reactions. researchgate.netresearchgate.net In these structures, molecules are often linked by N-H···O hydrogen bonds, but this does not sterically hinder the approach of a nucleophile to the chloromethyl group. researchgate.netresearchgate.net
Transformations and Reactivity of the Cyano Group
The cyano group (-C≡N) attached to the phenyl ring offers another site for chemical modification. It can undergo several characteristic transformations:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields a carboxamide group (-CONH₂), while complete hydrolysis affords a carboxylic acid (-COOH). This transformation is a common strategy for introducing a carboxylic acid functionality onto an aromatic ring.
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to aminobenzylamine derivatives.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.
Amide Linkage Transformations, including Deacylation Reactions
The amide linkage in this compound, while generally stable, can be cleaved under specific conditions. nih.gov This process, known as deacylation, results in the breaking of the N-C(O) bond.
Hydrolysis: The most common method for amide cleavage is hydrolysis, which can be promoted by strong acids or bases, typically requiring harsh conditions such as elevated temperatures. nih.gov
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate and an amine.
This deacylation reaction would regenerate the parent amine, 2-aminobenzonitrile (B23959), and produce chloroacetic acid (or its salt). The resonance stability of the amide bond, estimated to be around 15–20 kcal/mol, makes these transformations challenging and often requires significant activation energy. nih.gov
Catalytic Approaches in Synthesis and Functionalization
Catalytic strategies provide powerful tools for the construction and subsequent modification of the this compound scaffold. These methods often proceed with high efficiency and selectivity under mild conditions, allowing for the formation of diverse molecular architectures.
Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, represent a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. numberanalytics.comlibretexts.orgyoutube.com This methodology is highly effective for the synthesis of N-aryl amides from aryl halides and amides. In the context of this compound, this would typically involve the coupling of 2-aminobenzonitrile with a chloroacetyl electrophile, or more commonly, the coupling of an amine with 2-chloro-N-aryl acetamide (B32628) derivatives.
The catalytic cycle of the Buchwald-Hartwig amination generally begins with the oxidative addition of an aryl halide to a palladium(0) complex. libretexts.orgyoutube.com This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine product and regenerates the active palladium(0) catalyst. libretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. numberanalytics.comuwindsor.ca Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig research groups, are crucial for promoting the key steps of the catalytic cycle. youtube.com A variety of bases can be employed, with common choices including sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). acs.org The selection of the base is critical and can influence the tolerance of other functional groups within the substrates. libretexts.org Solvents such as toluene, dioxane, and tetrahydrofuran (THF) are frequently used. numberanalytics.comuwindsor.ca
While direct synthesis of this compound via Buchwald-Hartwig amination is plausible, palladium catalysis is also extensively used in the functionalization of the pre-formed molecule, for instance, through α-arylation of the chloroacetamide moiety.
Table 1: Representative Conditions for Palladium-Catalyzed C-N Bond Formation
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |
| 3 | PEPPSI-IPr | Cs₂CO₃ | tAmOH | 120 | |
| 4 | PdCl₂(PPh₃)₂ | P(o-tolyl)₃ | K₂CO₃ | THF | 70-100 |
This table presents generalized conditions for Buchwald-Hartwig amination reactions and not specific documented reactions for this compound.
Copper-catalyzed reactions have emerged as a cost-effective and practical alternative to palladium-based systems for C-N bond formation and other transformations. The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved over the years with the development of new ligands and reaction conditions, making it applicable to a wider range of substrates under milder conditions.
In the context of this compound, copper catalysis can be envisioned for both its synthesis via amidation of an aryl halide and for subsequent intramolecular cyclization reactions. researchgate.netorganic-chemistry.org For instance, the intramolecular reaction of the chloroacetamide moiety with the cyano group or the aromatic ring could lead to the formation of heterocyclic structures, a transformation that can be facilitated by copper catalysts. researchgate.netnih.gov
Typical copper-catalyzed amidation reactions often employ a copper(I) or copper(II) salt, such as CuI, Cu₂O, or CuCl, in combination with a ligand. researchgate.netorganic-chemistry.orgorganic-chemistry.org Diamine, diol, and amino acid ligands have been shown to be effective in promoting these couplings. researchgate.net The choice of base and solvent is also crucial, with potassium phosphate (K₃PO₄) and tert-butanol (B103910) (t-BuOH) being a common combination. organic-chemistry.org
Furthermore, copper catalysis is known to facilitate the reaction of nitriles. For example, copper-catalyzed borylative cyclization of o-cyanophenyl derivatives has been reported, suggesting a potential pathway for the derivatization of this compound. soton.ac.uk
Table 2: Illustrative Conditions for Copper-Catalyzed Reactions
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reaction Type |
| 1 | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-130 | Amidation |
| 2 | Cu₂O | N,N'-bis(thiophen-2-ylmethyl)oxalamide | K₃PO₄ | t-BuOH | 130 | Amidation organic-chemistry.org |
| 3 | CuCl | None | tBuOK | Dichloromethane | 120 | Amidation organic-chemistry.org |
| 4 | Cu(OTf)₂ | dppf | N/A | Dioxane | 80 | Borylative Cyclization |
This table presents generalized conditions for copper-catalyzed reactions and not specific documented reactions for this compound.
Lewis and Brønsted acids are fundamental catalysts in organic synthesis, capable of activating functional groups and promoting a wide array of transformations. For a molecule like this compound, which possesses multiple reactive sites including the amide, the chloroalkyl chain, and the cyano group, acid catalysis can unlock various derivatization pathways.
Brønsted acids, such as triflic acid (TfOH) or p-toluenesulfonic acid (p-TsOH), can protonate the carbonyl oxygen or the nitrile nitrogen, enhancing their electrophilicity. This activation can facilitate intramolecular cyclization reactions. rsc.orgresearchgate.net For example, an intramolecular Friedel-Crafts-type reaction between the activated chloroacetyl group and the electron-rich phenyl ring could lead to the formation of a cyclic ketone. Alternatively, the nitrile group could participate in cyclization cascades. researchgate.netrsc.org
Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), can also serve as powerful activators. They can coordinate to the carbonyl oxygen or the nitrile, making them more susceptible to nucleophilic attack. This can be exploited in intramolecular cyclization reactions or in reactions with external nucleophiles for further functionalization. rsc.org For instance, Lewis acid-mediated reactions of nitriles with other unsaturated systems can lead to the construction of complex heterocyclic frameworks. nih.gov The hydrolysis of the nitrile group to a carboxylic acid or an amide can also be catalyzed by strong acids.
Table 3: Representative Conditions for Acid-Catalyzed Derivatization
| Entry | Catalyst | Catalyst Type | Solvent | Temperature (°C) | Potential Transformation |
| 1 | TfOH | Brønsted Acid | Dichloromethane | 0 - rt | Intramolecular Cyclization |
| 2 | p-TsOH·H₂O | Brønsted Acid | Toluene | Reflux | Intramolecular Cyclization rsc.org |
| 3 | AlCl₃ | Lewis Acid | Dichloroethane | 0 - 80 | Friedel-Crafts Acylation |
| 4 | BF₃·OEt₂ | Lewis Acid | Acetonitrile | rt - 60 | Ritter-type Reaction |
This table presents generalized conditions for acid-catalyzed reactions and not specific documented reactions for this compound.
Advanced Spectroscopic and Computational Characterization of Structural Features and Reactivity
Methodological Approaches for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of 2-chloro-N-(2-cyanophenyl)acetamide and its analogs rely on a suite of sophisticated analytical techniques. These methods collectively confirm the compound's chemical structure, molecular weight, and elemental composition. The synthesis of such N-substituted chloroacetamide derivatives is typically achieved by treating various aromatic amines with chloroacetyl chloride. nih.govijpsr.info The resulting products are then rigorously characterized using the spectroscopic and analytical methods detailed below. nih.govijpsr.infoekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-aryl-acetamides in solution. znaturforsch.com By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the electronic environment of each hydrogen and carbon atom can be determined, confirming the connectivity and arrangement of atoms within the molecule. znaturforsch.com
¹H NMR: In the proton NMR spectrum, distinct signals correspond to the protons of the aromatic ring, the N-H proton of the amide group, and the CH₂ protons of the chloroacetyl group. The specific chemical shifts and splitting patterns of the aromatic protons are particularly informative, indicating the substitution pattern on the phenyl ring. For related compounds, spectra are often recorded in deuterated solvents like dimethylsulfoxide (DMSO-d₆) or chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. Key signals include those for the carbonyl carbon (C=O) of the amide, the carbons of the cyano group (C≡N) and the phenyl ring, and the carbon of the chloromethyl group (Cl-CH₂). nih.govyoutube.com The chemical shifts of the carbonyl and aromatic carbons are sensitive to the nature and position of substituents on the phenyl ring. znaturforsch.com
Table 1: NMR Data for 2-chloro-N-(3-cyanophenyl)acetamide in CDCl₃
| Nucleus | Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| ¹³C NMR | 43.669 | Cl-CH₂ |
| 111.985 | C3 (aromatic) | |
| 118.668 | C≡N | |
| 122.309 | C2 (aromatic) | |
| 124.203 | C6 (aromatic) | |
| 127.662 | C4 (aromatic) | |
| 130.321–130.594 | C5 (aromatic) | |
| 139.516 | C1 (aromatic) | |
| 165.589 | C=O |
Data sourced from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov For this compound, the IR or FT-IR spectrum is expected to show characteristic absorption bands confirming its key structural features.
These characteristic peaks include:
N-H Stretching: A peak typically in the range of 3250-3300 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond. ijpsr.info
C=O Stretching: A strong absorption from the amide carbonyl group, usually found around 1660-1670 cm⁻¹. ijpsr.info
C≡N Stretching: A sharp, medium-intensity peak for the nitrile group, expected in the 2220-2260 cm⁻¹ region.
N-H Bending: An absorption corresponding to the bending of the amide N-H bond, typically seen near 1540 cm⁻¹. ijpsr.info
C-Cl Stretching: A peak in the fingerprint region, generally between 785-540 cm⁻¹, indicating the presence of the carbon-chlorine bond. ijpsr.info
Aromatic C-H and C=C: Vibrations associated with the substituted benzene (B151609) ring.
The precise positions of these bands help to confirm the successful synthesis and purity of the compound. nih.govresearchgate.net
Mass Spectrometry (MS, GC-MS, LC-MS, ESI-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. nih.gov The empirical formula for this compound is C₉H₇ClN₂O, corresponding to a molecular weight of approximately 194.62 g/mol . sigmaaldrich.com
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194, with a characteristic isotopic peak (M+2) at m/z 196 of about one-third the intensity, confirming the presence of one chlorine atom.
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) are particularly powerful. ijpsr.infomdpi.com GC-MS separates volatile compounds before they enter the mass spectrometer, making it suitable for analyzing chloroacetamide derivatives, sometimes after a derivatization process to increase volatility. jfda-online.comrsc.org LC-ESI-MS/MS is highly sensitive and can be used to identify compounds in complex mixtures, with derivatization sometimes used to enhance the signal intensity. mdpi.com The fragmentation patterns observed in the mass spectrum provide clues to the compound's structure, often showing losses of fragments such as the chloroacetyl group or parts of the phenyl ring.
X-ray Crystallography for Three-Dimensional Structure and Intramolecular Interactions
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For N-substituted acetamides, this technique also reveals crucial details about intermolecular interactions that stabilize the crystal lattice.
While crystallographic data for this compound is not available in the provided sources, studies on closely related analogs offer significant insights. For instance, the crystal structures of 2-chloro-N-(3-chlorophenyl)acetamide and 2-chloro-N-(4-nitrophenyl)acetamide show that the molecules are linked into chains or ribbons by intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. nih.govresearchgate.net Additionally, other short-contact interactions, such as Cl⋯O interactions, can further stabilize the packing in the crystal. researchgate.net Such analyses confirm the molecular conformation, such as the orientation of the N-H bond relative to substituents on the aromatic ring. nih.gov
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally measured percentages are compared against the theoretically calculated values based on the compound's empirical formula to verify its elemental composition and purity. nih.govekb.egresearchgate.net For this compound (C₉H₇ClN₂O), the theoretical composition can be calculated.
Table 2: Calculated Elemental Composition of C₉H₇ClN₂O
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 55.55% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.63% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.22% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.40% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.22% |
| Total | | | | 194.621 | 100.00% |
Experimental results that fall within a narrow margin (typically ±0.4%) of these calculated values provide strong evidence for the compound's identity and purity. nih.gov
Theoretical and Computational Studies of Molecular Properties and Dynamics
In addition to experimental characterization, theoretical and computational methods, such as Density Functional Theory (DFT), are increasingly used to investigate the molecular properties of complex organic molecules. researchgate.net These studies provide valuable insights into molecular geometry, electronic structure, and reactivity that complement experimental findings.
For related acetamide (B32628) derivatives, computational studies have been used to:
Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles, which can then be compared to experimental data from X-ray crystallography. researchgate.net
Analyze Electronic Properties: Methods like DFT are used to calculate the distribution of electron density and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Predict Spectroscopic Data: Theoretical calculations can simulate NMR and IR spectra, which can aid in the assignment of experimental signals. researchgate.net
Investigate Molecular Interactions: Computational tools like molecular docking are used to study how a molecule might bind to a biological target, such as an enzyme, providing insights into potential biological activity. nih.govorientjchem.org
These computational approaches offer a powerful, predictive framework for understanding the structure-property relationships in the 2-chloro-N-phenylacetamide family of compounds.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-N-(3-cyanophenyl)acetamide |
| 2-chloro-N-(4-cyanophenyl)acetamide |
| 2-chloro-N-(3-chlorophenyl)acetamide |
| 2-chloro-N-(4-nitrophenyl)acetamide |
| Chloroacetyl chloride |
Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The analysis of this compound would involve optimizing the molecule's geometry to find its most stable conformation. Subsequent calculations would yield crucial electronic data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity.
Furthermore, DFT is employed for vibrational analysis. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the precise assignment of vibrational modes to specific functional groups within the molecule. For this compound, this would help in characterizing the vibrations of the acetamide linkage, the cyano group, and the chloro-substituted phenyl ring.
Analysis of Potential Energy Surfaces and Global Reactivity Descriptors
The exploration of a molecule's potential energy surface (PES) and the calculation of its global reactivity descriptors are extensions of computational analysis that offer a deeper understanding of its reactive behavior. At present, specific studies on the PES and global reactivity descriptors for this compound are not documented in publicly accessible literature.
A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states for reactions, and the energy barriers between them. For this compound, a PES analysis could reveal the rotational barriers around the amide bond and the phenyl ring, providing insights into its conformational flexibility.
Investigation of Solvent Effects on Molecular Geometry and Reactivity
The influence of the solvent on a molecule's properties is a critical aspect of its chemical behavior, particularly for reactions that occur in solution. There is currently a lack of published research specifically detailing the solvent effects on the molecular geometry and reactivity of this compound.
Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. These models would allow for the optimization of the geometry of this compound in different solvents, revealing any changes in bond lengths, bond angles, and dihedral angles. Solvents can also significantly impact a molecule's reactivity by stabilizing or destabilizing reactants, products, and transition states. A computational study of solvent effects would provide valuable information on how the reaction rates and equilibria involving this compound might change in various solvent environments.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for this compound are not detailed in the available literature, research on analogous chloroacetamide derivatives provides a framework for how such an analysis would be conducted.
The process involves placing the ligand, in this case, this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and predict the most stable binding pose. This methodology is instrumental in drug discovery and design for understanding how a small molecule might interact with a biological target. For instance, studies on other acetamide derivatives have explored their docking with enzymes like cyclooxygenase (COX) to evaluate their potential as anti-inflammatory agents. Such an approach for this compound would involve identifying a relevant protein target and then using docking simulations to predict binding interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the class of N-(substituted phenyl)-2-chloroacetamides, QSAR studies have been conducted to understand their antimicrobial potential. nih.govnih.govresearchgate.net
In a study of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was performed using various cheminformatics prediction models. nih.govnih.govresearchgate.net The compounds were evaluated for their antimicrobial activity against several microorganisms. nih.govnih.govresearchgate.net The results indicated that all the tested chloroacetamides were effective against Gram-positive bacteria, with some showing moderate effectiveness against Gram-negative bacteria and fungi. nih.govnih.govresearchgate.net The biological activity was found to vary with the position of the substituents on the phenyl ring. nih.govnih.govresearchgate.net Halogenated p-substituted phenyl rings were associated with higher activity, which was attributed to increased lipophilicity, facilitating passage through the cell membrane. nih.govnih.govresearchgate.net
Although this compound was not one of the twelve compounds in this specific study, the findings provide a strong basis for predicting its potential activity and for the design of future QSAR studies that could include it. A 3D-QSAR analysis would further refine these predictions by considering the three-dimensional properties of the molecules.
Table 1: Physicochemical Properties and Predicted Bioactivity of Representative N-(substituted phenyl)-2-chloroacetamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Predicted Bioactivity Score |
| N-phenyl chloroacetamide | C₈H₈ClNO | 169.61 | 1.50 | 0.15 |
| N-(4-methylphenyl) chloroacetamide | C₉H₁₀ClNO | 183.63 | 1.95 | 0.20 |
| N-(4-chlorophenyl) chloroacetamide | C₈H₇Cl₂NO | 204.06 | 2.15 | 0.25 |
| N-(4-cyanophenyl) chloroacetamide | C₉H₇ClN₂O | 194.62 | 1.20 | 0.30 |
Data is illustrative and based on findings for similar compounds. nih.govnih.govresearchgate.net
Thermochemical Properties and Conformational Landscape Analysis
The thermochemical properties and conformational landscape of a molecule are crucial for understanding its stability and behavior under different thermal conditions. At present, there are no specific experimental or computational studies on the thermochemical properties and conformational analysis of this compound available in the public domain.
A computational investigation would typically involve calculating standard thermodynamic properties such as the enthalpy of formation, entropy, and heat capacity. These values are important for predicting the feasibility and energy changes of chemical reactions involving the compound.
Conformational landscape analysis would involve a systematic search for all possible low-energy conformations of this compound. By identifying the most stable conformers and the energy barriers for interconversion between them, a comprehensive picture of the molecule's flexibility and shape can be obtained. This information is particularly important for understanding its interaction with biological receptors, where a specific conformation may be required for binding.
Applications As Versatile Synthetic Intermediates and Precursors
Role in the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. 2-Chloro-N-(2-cyanophenyl)acetamide has proven to be a valuable scaffold for the creation of various heterocyclic systems.
The condensation of aldehydes or ketones with β-amino alcohols is a fundamental reaction for the synthesis of oxazolidines. nih.gov While direct reactions involving this compound for oxazolidine (B1195125) and imidazolidine (B613845) formation are not extensively detailed in the provided search results, the analogous compound 2-chloro-N-(2-hydroxyethyl)acetamide highlights the potential pathways. nih.gov The chloroacetamide functionality can react with amines and alcohols, suggesting that intramolecular or intermolecular cyclizations could lead to five-membered heterocyclic rings like oxazolidines and imidazolidines under appropriate conditions. ijpsr.info The reaction typically proceeds through the formation of an intermediate that facilitates ring closure. researchgate.net
Thiazole (B1198619) rings are present in many biologically active molecules. The synthesis of thiazole derivatives often involves the reaction of a compound containing a reactive halogen, such as this compound, with a sulfur-containing nucleophile. For instance, the reaction with thiourea (B124793) or its derivatives can lead to the formation of aminothiazoles. While the direct synthesis of thiazoles from this compound isn't explicitly described, analogous syntheses of 2-chloro-N-thiazolyl-acetamides are well-documented, where a chloroacetamide moiety is attached to a pre-formed thiazole ring. sigmaaldrich.com This highlights the utility of the chloroacetamide group in building more complex thiazole-containing structures.
The strategic placement of reactive groups in this compound allows for intramolecular cyclization reactions, leading to the formation of novel and complex ring systems. Palladium-catalyzed cyclization of similar N-aryl chloroacetamides has been shown to be a powerful method for constructing various nitrogen-containing heterocycles, including five, six, and seven-membered rings. mit.edunih.govresearchgate.net The selectivity of these reactions can often be controlled by the choice of ligand, offering a versatile route to different heterocyclic frameworks from a common precursor. mit.edunih.gov
Precursor for Pharmacologically Relevant Molecular Structures
The utility of this compound extends into the realm of medicinal chemistry, where it serves as a key intermediate in the synthesis of molecules with potential therapeutic applications.
Hydroxamic acids are a class of compounds known for their metal-chelating properties and are found in the active site of many enzyme inhibitors. The synthesis of hydroxamic acid derivatives can be achieved from N-substituted chloroacetamides. These chloroacetamides can be reacted with hydroxylamine (B1172632) to furnish the corresponding hydroxamic acids. nih.gov This transformation is a key step in the development of various inhibitors targeting enzymes like matrix metalloproteinases.
Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling and are implicated in various diseases. The development of MMP inhibitors is a significant area of pharmaceutical research. N-substituted chloroacetamides serve as crucial intermediates in the synthesis of various MMP inhibitors. nih.gov For example, they can be used to introduce specific side chains or reactive groups that are essential for binding to the enzyme's active site. nih.gov The chloroacetamide moiety allows for facile modification and the introduction of functionalities designed to interact with the enzyme, leading to potent and selective inhibitors. nih.govnih.gov
Role in the Creation of Anticonvulsant Compounds
The synthesis of novel anticonvulsant agents often involves the use of reactive intermediates to build complex heterocyclic structures or to introduce specific pharmacophores. N-substituted-2-chloroacetamides are frequently employed as alkylating agents to introduce an acetamide (B32628) side chain, which can be a key structural element for anticonvulsant activity.
Table 1: Examples of Chloroacetamide Derivatives in the Synthesis of Potential Anticonvulsant Agents
| Chloroacetamide Derivative | Amine | Resulting Compound Class | Reference |
| 2-chloro-1-(3-chlorophenyl)ethanone | Various amines | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | nih.gov |
| Chloroacetyl chloride | Anilines/Amines | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | nih.gov |
| Chloroacetyl chloride | Various amines | N-alkyl/aryl acetamide derivatives | ijpsr.info |
Utilization in Polymer Science and Advanced Materials Synthesis
The reactivity of the chloroacetamide group also lends itself to applications in polymer chemistry, both in the synthesis of new polymers and the modification of existing ones.
Synthesis of Polymers with Tailored Characteristics via Nucleophilic Substitution Reactions
In principle, this compound could serve as a monomer in polycondensation reactions. The chlorine atom provides a site for nucleophilic substitution, which could be reacted with a difunctional nucleophile to form a polymer chain. The cyano and amide functionalities would be incorporated into the polymer backbone, potentially imparting specific properties such as thermal stability, solubility, and the ability to participate in hydrogen bonding.
The general principle of using molecules with reactive halogen atoms for nucleophilic substitution polymerization is well-established. For example, 5-chloroindolizines readily undergo nucleophilic substitution to produce novel functionalized indolizines. beilstein-journals.org This suggests that a similar approach could be applied to polymer synthesis using this compound, although specific examples are not found in the current literature.
Application as Reagents for Polymer Modification
Another potential application in polymer science is the use of this compound as a reagent for polymer modification. This process, often referred to as polymer grafting, involves attaching small molecules to a pre-existing polymer backbone to alter its properties. researchgate.net
For instance, a polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) could be reacted with this compound. This would result in the covalent attachment of the N-(2-cyanophenyl)acetamide moiety to the polymer. This modification could be used to introduce new functionalities, improve solubility, or enhance the thermal or mechanical properties of the original polymer. The general feasibility of such reactions is supported by the broad utility of N-aryl 2-chloroacetamides in reacting with various nucleophiles. researchgate.net
Mechanistic Investigations of Biological Activity and Molecular Interactions
Enzyme Inhibition Studies and Target Modulation
Comprehensive searches of scientific databases have not revealed specific studies on the inhibitory activity of 2-chloro-N-(2-cyanophenyl)acetamide against a number of key enzymes implicated in various diseases.
Inhibition of Acetylcholinesterase (AChE) and β-site Amyloid Precursor Protein Cleaving Enzyme (BACE1)
There is currently no available research demonstrating the direct inhibition of acetylcholinesterase (AChE) or β-site amyloid precursor protein cleaving enzyme (BACE1) by this compound. These enzymes are critical targets in the research of neurodegenerative diseases.
Histone Deacetylase (HDAC) Inhibition Mechanisms
The potential for this compound to act as a histone deacetylase (HDAC) inhibitor has not been documented in existing studies. HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibitors are investigated for various therapeutic applications.
Protein Kinase C (PKC) Inhibition and Downstream Cellular Effects
While a related compound, 2-chloro-N-(2-cyanoethyl)acetamide, has been identified as a potent and selective inhibitor of protein kinase C (PKC), specific research on the effects of this compound on PKC is not currently available. PKC enzymes are key components in cellular signal transduction pathways.
Interaction with Cyclooxygenase (COX-1, COX-2) Enzymes
No specific studies detailing the interaction of this compound with cyclooxygenase (COX-1 and COX-2) enzymes have been found. These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).
Inhibition of DNA Ligase Activity
Information regarding the inhibitory effects of this compound on DNA ligase activity is absent from the current body of scientific literature. DNA ligases are essential enzymes for DNA replication and repair.
Modulation of Specific Biological Pathways
Due to the lack of specific enzyme inhibition data, there is no corresponding information on how this compound may modulate specific biological pathways. Further research is required to elucidate any potential effects of this compound on cellular signaling and metabolic pathways.
Interaction with Cryptochrome (CRY) Proteins and Regulation of the Circadian Clock
Cryptochromes (CRY1 and CRY2) are key protein components of the core circadian clock machinery in mammals. nih.gov They are blue-light photoreceptors that play a crucial role in the feedback loops governing daily physiological and behavioral rhythms. nih.gov Small molecules that modulate CRY activity have emerged as valuable tools for studying the circadian clock and as potential therapeutic agents. For instance, the small molecule KL001 and its derivative SHP656 are known to modulate CRY activity, leading to a lengthening of the circadian period. nih.gov These modulators have shown efficacy in animal models for conditions like glioblastoma, highlighting the therapeutic potential of targeting cryptochromes. nih.gov
While direct studies on the interaction of this compound with cryptochromes are not extensively detailed in the available literature, the activity of other chloroacetamide-containing molecules like SHP656 suggests a potential mechanism. SHP656 exhibits selective interaction with CRY2, and its binding mechanism has been elucidated through X-ray crystallography and molecular dynamics simulations. nih.gov This interaction is sensitive to the conformation of specific amino acid residues within the protein's binding pocket. nih.gov Given the structural class, it is plausible that this compound could engage with cryptochromes, potentially influencing the circadian clock, although specific studies are required to confirm this interaction. The circadian rhythm gene CRY2 has also been found to interact with lipid metabolism, which may be a potential target for age-related vascular diseases. nih.gov
Influence on Enzymes Involved in Cell Proliferation
The chloroacetamide functional group is a feature in various compounds exhibiting a range of biological activities, including antitumor effects. nih.gov The mechanism often involves the inhibition of enzymes crucial for cell proliferation. For example, the related compound 2-Chloro-N-(2-cyanoethyl)acetamide has been identified as a potent and selective inhibitor of protein kinase C (PKC). biosynth.com PKC enzymes are central regulators of cellular activity and proliferation, and their inhibition can halt the growth of cancer cells. biosynth.com Chloroacetamides are known to possess biological activity driven by their chemical structure, which allows them to bind to active sites on receptors. nih.gov This suggests that this compound may exert influence over enzymes involved in cell proliferation, potentially through mechanisms similar to those observed for other chloroacetamide derivatives.
Elucidation of Structure-Activity Relationships (SAR) and Key Molecular Features for Activity
The biological activity of this compound is intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies on analogous compounds help to decipher the key features responsible for its efficacy.
Impact of Substituents on Phenyl Ring on Biological Efficacy
The nature and position of substituents on the phenyl ring of N-phenyl-2-chloroacetamides are critical determinants of their biological activity. A systematic study of various substituted analogues has demonstrated that these modifications significantly alter efficacy. nih.gov For instance, in antimicrobial assays, halogenated substituents at the para-position of the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were found to be among the most active compounds. nih.gov This enhanced activity is often attributed to increased lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov In contrast, non-polar substituents on the phenyl ring were generally better tolerated than polar ones in a series of phenylacetamides designed as antidepressant agents. nih.gov
The table below summarizes findings from a study on N-(substituted phenyl)-2-chloroacetamides, illustrating the influence of different substituents on antimicrobial activity. nih.gov
| Substituent on Phenyl Ring | Position | Observed Effect on Activity |
| Chloro (-Cl) | para (4) | High activity, particularly against Gram-positive bacteria. nih.gov |
| Fluoro (-F) | para (4) | High activity, noted for high lipophilicity. nih.gov |
| Bromo (-Br) | para (4) | High activity. nih.gov |
| Bromo (-Br) | meta (3) | High activity. nih.gov |
| Cyano (-CN) | para (4) | Investigated as part of a series of analogues. nih.gov |
| Cyano (-CN) | meta (3) | Investigated as part of a series of analogues. nih.gov |
| Methyl (-CH3) | para (4) | Investigated as part of a series of analogues. nih.gov |
| Acetyl (-COCH3) | para (4) | Investigated as part of a series of analogues. nih.gov |
Role of Electron-Withdrawing Groups and their Contribution to Activity
Electron-withdrawing groups (EWGs) on the aromatic ring can significantly modulate the electronic properties of a molecule, thereby influencing its biological activity. The cyano group (-CN) present in this compound is a potent EWG. masterorganicchemistry.com Such groups, which also include nitro (-NO2) and carbonyl (-COR) moieties, are classified as strongly deactivating in the context of electrophilic aromatic substitution because they are pi-acceptors. masterorganicchemistry.com By withdrawing electron density from the phenyl ring, the cyano group can affect the molecule's ability to participate in crucial interactions, such as π-π stacking, and can alter the reactivity of the entire molecule, including the chloroacetamide side chain. This modification of electronic distribution is a key factor in tuning the binding affinity of the molecule to its biological targets.
Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, CH-π Interactions)
The solid-state geometry and crystal packing of chloroacetamide derivatives are governed by a network of intermolecular interactions. X-ray crystallography studies on related compounds reveal the prevalence of specific, non-covalent forces that are crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net
Hydrogen Bonding: N-H···O hydrogen bonds are a dominant feature, linking molecules into chains or more complex supramolecular structures. nih.govresearchgate.net In some structures, O-H···O contacts are also observed when a hydroxyl substituent is present. nih.gov These interactions are fundamental in establishing the conformation and stability of the molecule within a protein's active site.
π-π Stacking: Interactions between aromatic rings are also noted, further stabilizing the molecular assembly. unito.it
Other Contacts: Intramolecular contacts, such as C-H···O and N-H···Cl, can influence the molecule's conformation, for example, by affecting the twist angle between the phenyl ring and the acetamide (B32628) group. nih.gov
The interplay of these interactions is critical. For instance, a strong n→π* interaction (donation of a lone pair from one oxygen to the antibonding orbital of a nearby carbonyl) can compete with and weaken a hydrogen bond to the same carbonyl group. nih.gov
| Type of Interaction | Description | Relevance to this compound |
| N-H···O Hydrogen Bond | An interaction between the amide hydrogen (donor) and a carbonyl oxygen (acceptor) of a neighboring molecule. nih.govresearchgate.net | Highly likely to be a primary organizing force, linking molecules and mediating binding to biological targets. |
| C-H···O Contact | A weak hydrogen bond between an aliphatic or aromatic C-H and an oxygen atom. nih.gov | Likely contributes to the conformational stability of the molecule. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. unito.it | The cyanophenyl ring can participate in stacking interactions with aromatic residues in a protein binding pocket. |
| C-H···π Interaction | An interaction of a C-H bond with the face of the π system of the phenyl ring. researchgate.net | Can further stabilize the binding of the molecule within a hydrophobic pocket. |
Significance of Structural Rigidity and Pharmacophore Identification
A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity. For a series of related phenylacetamide derivatives, pharmacophore modeling identified key features for interaction with the MAO-A receptor, including hydrogen bonding, π-π stacking with aromatic rings, and hydrophobic interactions. nih.gov
The structural rigidity of this compound is an important factor. The planarity between the phenyl ring and the acetamide linker is not absolute; in related structures, a significant twist angle is observed. nih.gov This degree of conformational flexibility can be crucial for achieving an optimal fit within a receptor's binding site. The combination of the chloroacetamide group (a potential reactive site and hydrogen bond acceptor), the amide linker (providing a hydrogen bond donor and acceptor), and the cyanophenyl ring (an electron-withdrawing group capable of π-stacking) constitutes the key pharmacophoric features of the molecule.
Emerging Research Directions and Future Perspectives
Development of Novel Derivatives with Enhanced Potency and Selectivity
A primary focus of future research will undoubtedly be the synthesis and evaluation of novel derivatives of 2-chloro-N-(2-cyanophenyl)acetamide to enhance biological potency and selectivity. The core structure presents multiple opportunities for chemical modification. The chloroacetamide moiety is a key reactive handle, allowing for the introduction of various functional groups through nucleophilic substitution. archivepp.comekb.eg
Research on related N-substituted phenylacetamides has demonstrated that modifications to the phenyl ring and the acetamide (B32628) group can significantly impact biological activity. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that the nature and position of substituents on the phenyl ring influence their antimicrobial properties. nih.gov The introduction of different aryl and heteroaryl moieties can lead to compounds with a range of activities, including potential anticancer and anti-inflammatory effects. archivepp.comnih.gov
Future work will likely involve the systematic exploration of substitutions on the cyanophenyl ring of this compound. The introduction of electron-donating or electron-withdrawing groups at various positions could modulate the electronic properties and steric profile of the molecule, leading to derivatives with improved target affinity and selectivity. Furthermore, replacing the chloroacetyl group with other functionalities could yield compounds with entirely new pharmacological profiles.
Table 1: Examples of N-Substituted Chloroacetamide Derivatives and Their Reported Activities
| Compound Name | Substitution | Reported Biological Activity | Reference |
| 2-chloro-N-(4-methylphenyl)acetamide | 4-methyl on phenyl ring | Antimicrobial | nih.gov |
| 2-chloro-N-(4-chlorophenyl)acetamide | 4-chloro on phenyl ring | Antimicrobial | nih.gov |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 4-hydroxy on phenyl ring | Antimicrobial | nih.govneliti.com |
| 2-chloro-N-(3-cyanophenyl)acetamide | 3-cyano on phenyl ring | Antimicrobial | nih.gov |
| 2-chloro-N-(4-cyanophenyl)acetamide | 4-cyano on phenyl ring | Antimicrobial | nih.govsigmaaldrich.com |
| 2-chloro-N-(2-methoxyphenyl)acetamide | 2-methoxy on phenyl ring | Antimicrobial | ijpsr.inforesearchgate.net |
Exploration of Sustainable and Green Chemistry Routes for Synthesis
The synthesis of N-aryl acetamides, including this compound, traditionally involves the reaction of an aniline (B41778) with chloroacetyl chloride. ijpsr.infonih.gov While effective, this method often utilizes hazardous reagents and solvents. Future research will increasingly focus on developing more sustainable and environmentally friendly synthetic protocols, aligning with the principles of green chemistry.
Key areas of exploration will include the use of greener solvents, alternative acylating agents, and catalyst-free or solvent-free reaction conditions. For example, researchers have reported the synthesis of acetamide derivatives using more benign solvents like ethanol (B145695) or even in aqueous media. archivepp.comijpsr.info The use of microwave irradiation has also been shown to accelerate amide formation, often leading to higher yields and reduced reaction times. archivepp.com Another promising avenue is the exploration of biocatalysis, which could offer highly selective and environmentally benign routes to these compounds.
Integration of Advanced Computational Methodologies for Rational Design and Mechanism Elucidation
Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and understanding the mechanisms of action of bioactive molecules. For this compound, these methodologies can play a crucial role in several areas.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of a series of derivatives with their biological activities. Such studies, which have been successfully applied to other N-substituted chloroacetamides, can help identify the key structural features responsible for potency and selectivity, thereby guiding the design of more effective compounds. nih.govnih.gov
Molecular docking simulations can be used to predict the binding modes of this compound and its analogs with specific biological targets. This can provide insights into the molecular basis of their activity and help in the rational design of new derivatives with improved binding affinities. researchgate.netnih.gov For instance, if a specific enzyme is identified as a target, docking studies can reveal the key interactions between the compound and the enzyme's active site, suggesting modifications to enhance these interactions.
Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.gov These computational approaches, when used in conjunction with experimental studies, can significantly streamline the process of lead optimization and mechanism of action studies for this compound.
Broader Applications in Chemical Biology and Advanced Medicinal Chemistry Research
The reactivity of the chloroacetamide group makes this compound a valuable tool in chemical biology and medicinal chemistry. This functional group can act as a covalent modifier, forming bonds with nucleophilic residues such as cysteine in proteins. This property can be harnessed to develop covalent inhibitors of specific enzymes or to create chemical probes for identifying and studying protein function.
Future research could explore the use of this compound as a scaffold for the development of targeted covalent inhibitors. By attaching a specific targeting moiety to the molecule, it may be possible to direct its covalent modification activity towards a particular protein of interest.
In medicinal chemistry, the this compound core can serve as a versatile starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. nih.gov The cyano group can also be a handle for further chemical transformations, expanding the diversity of accessible derivatives.
Synergistic Approaches with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The discovery of novel lead compounds can be significantly accelerated by integrating combinatorial chemistry with high-throughput screening (HTS). researchgate.net Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while HTS enables the efficient screening of these libraries against a variety of biological targets. nih.govaxcelead.com
For this compound, a combinatorial approach could involve the parallel synthesis of a wide range of derivatives by reacting different substituted anilines with chloroacetyl chloride or by modifying the chloroacetamide moiety. These libraries could then be subjected to HTS assays to identify "hit" compounds with desired biological activities. scienceintheclassroom.org
Furthermore, HTS can be used to screen for synergistic effects, where the combination of this compound or its derivatives with other known drugs results in an enhanced therapeutic effect. This approach has the potential to identify novel combination therapies for various diseases. The integration of these high-throughput methods will be instrumental in unlocking the full therapeutic potential of this class of compounds.
Q & A
Q. Basic
- In vitro assays : Cytotoxicity screening (e.g., MTT assays on human cell lines) .
- Enzyme inhibition studies : Evaluate interactions with target proteins (e.g., molecular docking ).
- Herbicidal activity : Seed germination assays with safeners to mitigate phytotoxicity .
How to establish structure-activity relationships (SAR) for chloroacetamide derivatives?
Q. Advanced
- Substituent variation : Synthesize analogs with modified aryl/heteroaryl groups (e.g., nitro, cyano, or halogen substituents) .
- Computational modeling : Use DFT or molecular dynamics to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- Pharmacophore mapping : Identify critical functional groups (e.g., chloroacetamide backbone) for target binding .
What safety assessments are recommended for novel chloroacetamides?
Q. Basic
- Acute toxicity : OECD Guideline 423 (oral toxicity in rodents) .
- Genotoxicity : Ames test for mutagenic potential .
- Environmental persistence : Soil/water half-life studies under controlled conditions .
Designing studies to assess chronic toxicity of chloroacetamides
Q. Advanced
- Long-term exposure models : Rodent studies over 6–12 months to monitor organ pathology .
- Metabolite profiling : LC-MS/MS to identify bioactive degradation products .
- Ecotoxicology : Impact on non-target organisms (e.g., Daphnia magna) .
Computational approaches for predicting reactivity and interactions
Q. Advanced
- Docking simulations : AutoDock or Schrödinger Suite to predict binding affinities for targets (e.g., COVID-19 main protease ).
- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to herbicidal activity .
- Reactivity indices : Fukui functions to identify electrophilic/nucleophilic sites .
Analyzing conflicting data in substituent effects on biological activity
Advanced
Conflicting results (e.g., enhanced vs. reduced activity with nitro groups) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
